2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol

Description

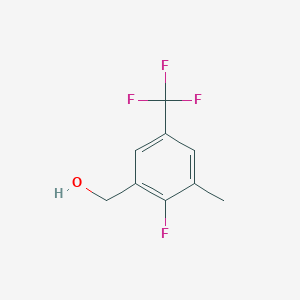

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative with a unique substitution pattern: a fluorine atom at the ortho position (C2), a methyl group at the meta position (C3), and a trifluoromethyl (-CF₃) group at the para position (C5). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated motifs enhance bioavailability and metabolic stability.

Properties

IUPAC Name |

[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3,14H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMIHUQHIQFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO) or potassium permanganate (KMnO).

Reduction: Further reduction can convert the alcohol to a corresponding alkane using strong reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide (NaOCH) in methanol.

Major Products

Oxidation: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde or 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-3-methyl-5-(trifluoromethyl)toluene.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

Fluorinated compounds are pivotal in drug discovery due to their unique biological properties. The incorporation of trifluoromethyl groups enhances the pharmacokinetic profiles of drugs, improving their efficacy and selectivity. For instance, compounds similar to 2-fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol are often evaluated for their potential as enzyme inhibitors and receptor modulators, which are critical in treating various diseases, including cancer and viral infections .

1.2. Synthesis of Bioactive Molecules

Recent studies have highlighted the synthesis of homoallylic alcohols that contain fluorinated groups, including those similar to this compound. These compounds can serve as intermediates in the preparation of bioactive molecules with enhanced biological activity due to their fluorine content .

Material Science

2.1. Polymer Chemistry

Fluorinated compounds are increasingly utilized in polymer science due to their unique properties, such as chemical resistance and thermal stability. The synthesis of fluorinated polymers incorporating structures like this compound could lead to materials with improved performance in applications ranging from coatings to electronic devices .

2.2. Photovoltaic Applications

Research indicates that fluorinated compounds can enhance the efficiency of photovoltaic cells by improving charge mobility. The integration of fluorinated moieties into polymeric solar cells has shown promising results, suggesting that this compound may contribute positively to the development of next-generation solar materials .

Environmental Applications

3.1. Ecotoxicology Studies

Understanding the environmental impact of fluorinated compounds is crucial for their application in various industries. Studies assessing the ecotoxicological profiles of similar compounds indicate that while some fluorinated substances exhibit low toxicity, continuous monitoring is necessary to evaluate long-term effects on ecosystems .

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.

Pathways Involved: The compound can influence metabolic pathways, signal transduction, or gene expression depending on its structure and functional groups.

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern and electronic effects of functional groups significantly influence physical properties such as melting point, boiling point, and solubility. Key analogs include:

Table 1: Structural and Physical Properties of Selected Benzyl Alcohol Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ and -F groups create a strong electron-deficient aromatic ring, enhancing acidity of the benzylic -OH group compared to non-fluorinated analogs.

- Melting/Boiling Points : Chlorinated analogs (e.g., 2-Chloro-5-(trifluoromethyl)benzyl alcohol) exhibit higher melting points due to stronger intermolecular forces (halogen bonding), whereas trifluoromethyl groups reduce polarity, lowering boiling points.

Reactivity in Oxidation Reactions

Benzyl alcohols are frequently oxidized to aldehydes or ketones. highlights the role of substituents in catalytic oxidation using Pt@CHs:

- Ortho-Substituents : 2-Fluorobenzyl alcohol (ortho-F) showed 82% yield in aldehyde formation due to steric hindrance and coordination challenges.

- Para-Substituents : 4-(Trifluoromethyl)benzyl alcohol achieved >99% yield under similar conditions, as -CF₃ at the para position minimizes steric interference.

Inference for Target Compound :

The ortho -F and meta -CH₃ groups in this compound may reduce oxidation efficiency compared to para-substituted analogs. The methyl group could further hinder coordination with the catalyst surface, lowering yields.

Biological Activity

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemical development. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its biological activity and stability, making it a valuable compound for research and potential therapeutic applications.

- Chemical Formula : C₉H₈F₄O

- Molecular Weight : 208.153 g/mol

- CAS Number : 1706457-94-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group significantly enhances the lipophilicity of the molecule, facilitating its penetration through cell membranes and interaction with intracellular targets. This compound is often employed as a building block in the synthesis of more complex organic molecules, particularly those aimed at modulating enzyme activities or receptor interactions .

Biological Applications

-

Medicinal Chemistry :

- Used in the development of fluorinated analogs of biologically active molecules.

- Investigated for its potential in drug design due to enhanced metabolic stability and biological activity associated with fluorinated compounds.

-

Agrochemicals :

- Employed in the synthesis of herbicides and insecticides, where fluorination improves efficacy and environmental stability.

- Research Studies :

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing similar functional groups have shown IC50 values ranging from 0.56 µM to higher concentrations, indicating their potential as anticancer agents .

Enzyme Interaction Studies

In studies focusing on enzyme interactions, it was found that the presence of fluorine atoms can enhance binding affinity and specificity towards target enzymes. This is particularly relevant in the context of designing inhibitors for metabolic pathways involved in disease processes .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | C₉H₈F₄O | Antiproliferative | 0.56 |

| Compound B | C₉H₈F₄O | Enzyme Inhibition | 92.4 |

| Compound C | C₉H₈F₄O | Antimicrobial | Varies |

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with 3-methyl-5-fluorotoluene. Trifluoromethylation can be achieved via radical trifluoromethylation using Umemoto’s reagent or copper-mediated cross-coupling . Regioselectivity challenges arise due to competing substitution at ortho, meta, and para positions. Directed ortho-metalation (DoM) using lithium diisopropylamide (LIDA) can enhance regiocontrol by leveraging directing groups (e.g., methoxy or halogen substituents) . Final reduction of a benzaldehyde intermediate (e.g., using NaBH₄) yields the benzyl alcohol. Purity is confirmed via HPLC (>98%) and NMR .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize fluorinated benzyl alcohols?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying CF₃ and F groups. Chemical shifts for CF₃ typically appear between -60 to -70 ppm, while aromatic F ranges from -110 to -120 ppm. Use a deuterated solvent (e.g., CDCl₃) and reference to CFCl₃ .

- ¹H NMR : The benzyl alcohol proton (CH₂OH) shows a triplet (~4.6 ppm, J = 5–6 Hz) due to coupling with adjacent CH₃ and CF₃ groups. Integration ratios confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺). Fragmentation patterns (e.g., loss of H₂O or CF₃) validate the structure .

Q. What are the key reactivity trends of fluorinated benzyl alcohols in nucleophilic substitution reactions?

- Methodological Answer : Fluorinated benzyl alcohols exhibit enhanced leaving-group ability due to electron-withdrawing CF₃ and F groups, which stabilize transition states. For example:

- SN2 Reactions : The hydroxyl group can be converted to a better leaving group (e.g., via tosylation) for substitution with amines or thiols. Steric hindrance from the 3-methyl group may slow reactivity .

- Oxidation : MnO₂ or TEMPO/BAIB systems oxidize the alcohol to aldehydes, useful in further derivatization .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step fluorination and trifluoromethylation reactions?

- Methodological Answer :

- Catalyst Optimization : Use palladium or copper catalysts with ligands (e.g., Xantphos) to enhance trifluoromethylation efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.

- Temperature Control : Low temperatures (-78°C) during metalation steps reduce side reactions.

- Workflow Example : A 3-step process (fluorination → trifluoromethylation → reduction) achieved 62% yield in a recent study, with purity confirmed by GC-MS .

Q. How to resolve contradictory data on the stability of fluorinated benzyl alcohols under acidic/basic conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Degradation : Monitor decomposition via HPLC at pH 1–14. CF₃ groups enhance stability in acidic conditions but accelerate hydrolysis in basic media due to increased electrophilicity .

- Temperature Stress Testing : Use accelerated stability testing (40–60°C) to model shelf life.

- Contradiction Resolution : Conflicting data may arise from impurities (e.g., residual aldehydes). Purify via column chromatography (silica gel, ethyl acetate/hexane) and re-test .

Q. What computational methods predict the electronic effects of substituents on reaction pathways?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models the electron-withdrawing effects of CF₃ and F groups. For example, Fukui indices identify nucleophilic/electrophilic sites .

- Hammett Plots : Correlate substituent σ values (σₘ for CF₃ = 0.43) with reaction rates to quantify electronic contributions.

- Case Study : A recent DFT study showed that the 3-methyl group sterically hinders electrophilic aromatic substitution at the 2-position, favoring para substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.